d-threo-PDMP
Overview
Description
Synthesis Analysis
The synthesis of D-threo-PDMP and its enantiomer, L-threo-PDMP, originates from D- or L-serine, respectively. A key step involves the reductive alkylation of a fully protected O'Donnell's Schiff base derived from D-serine, leading to the β-amino alcohol precursor of D-threo-PDMP in high yield and excellent selectivity. This process is notable for its ability to produce enantiomerically pure compounds and its adaptability for large-scale production. The methodology also allows for the synthesis of various analogs of D-threo-PDMP, demonstrating its versatility in generating compounds with potential enhanced biological activity (Mitchell et al., 1998).
Molecular Structure Analysis
D-threo-PDMP possesses a chiral center, with its activity significantly influenced by its stereochemistry. The compound's molecular structure includes a phenyl group, a decanoylamino group, and a morpholino group attached to a propanol backbone. This configuration is critical for its biological function, specifically its inhibitory effect on glucosylceramide synthase. The stereochemistry of D-threo-PDMP determines its interaction with the active site of the enzyme, highlighting the importance of the molecule's three-dimensional orientation in its mechanism of action.
Chemical Reactions and Properties
D-threo-PDMP is primarily known for its role as a glycosphingolipid biosynthesis inhibitor. It exerts its function by modulating the lipid domains within endosomes, thereby influencing cholesterol homeostasis and the processing of low-density lipoproteins (LDL). This mechanism underscores its chemical property to interact with cellular membranes and alter lipid composition, leading to significant effects on cell function and signaling (Makino et al., 2006).
Scientific Research Applications
Field
The application of d-threo-PDMP in the field of botany, specifically in the study of plant cells .
Application
d-threo-PDMP is known to inhibit glucosylceramide synthase (GCS), a key enzyme in sphingolipid biosynthesis. This inhibition leads to an increase in ceramides, which interact with mTOR and Beclin1 (Atg6), inducing macroautophagy in mammalian cells .
Method
In the study, Arabidopsis root cells were treated with PDMP. The response of these cells to PDMP was observed, particularly the changes in vacuole morphology .
Results
The application of PDMP led to rapid changes in vacuole morphology in Arabidopsis root cells. Small vacuoles in the control cells appeared to fuse to form a single globular-shaped vacuole .
Dermatology
Field
The application of d-threo-PDMP in dermatology, specifically in the treatment of skin conditions related to diet .
Application
d-threo-PDMP has been used in experiments to reverse hair loss, hair whitening, and skin inflammation linked to diets high in fat and cholesterol .
Method
In the study, mice were fed a diet high in fat and cholesterol, and then treated with d-threo-PDMP. The compound was found to halt the production of certain fats called glycosphingolipids, or GSLs, that are major components of skin and other cell membranes .
Results
The application of d-threo-PDMP appeared to reverse symptoms such as hair loss, hair whitening, and skin inflammation in mice fed a diet high in fat and cholesterol .
Oncology
Field
The application of d-threo-PDMP in oncology, specifically in the treatment of acute myeloid leukemia (AML) .
Application
d-threo-PDMP is used as an inhibitor of glucosylceramide synthase (GCS), a key enzyme in sphingolipid biosynthesis. This inhibition leads to an increase in ceramides, which interact with mTOR and Beclin1 (Atg6), inducing macroautophagy in mammalian cells .
Method
In the study, AML cells were treated with d-threo-PDMP. The response of these cells to PDMP was observed, particularly the changes in cell growth and migration .
Results
The application of d-threo-PDMP led to a decrease in the growth and migration of AML cells .
Neurology
Field
The application of d-threo-PDMP in neurology, specifically in the study of neurological disorders .
Application
d-threo-PDMP is known to inhibit glucosylceramide synthase (GCS), a key enzyme in sphingolipid biosynthesis. This inhibition leads to a decrease in glycosphingolipids on the cell surface, which can reduce the total length of the axon plexus and the number of axon branch points, inhibiting neurite growth .
Method
In the study, neurons were treated with d-threo-PDMP. The response of these neurons to PDMP was observed, particularly the changes in axon growth and branching .
Results
The application of d-threo-PDMP led to a decrease in the total length of the axon plexus and the number of axon branch points, inhibiting neurite growth .
Cardiology
Field
The application of d-threo-PDMP in cardiology, specifically in the treatment of atherosclerosis .
Application
d-threo-PDMP is used as an inhibitor of glucosylceramide synthase (GCS), a key enzyme in sphingolipid biosynthesis. This inhibition leads to a decrease in glycosphingolipids, which has been implicated in the etiology of atherosclerosis .
Method
In the study, mice were fed a high-fat diet and treated with d-threo-PDMP. The effects of this drug on the size and detailed composition of atherosclerotic plaques were analyzed .
Results
Treatment with d-threo-PDMP led to smaller and less vulnerable atherosclerotic lesions .
Gastroenterology
Field
The application of d-threo-PDMP in gastroenterology, specifically in the study of lysosomal lipid accumulation .
Application
d-threo-PDMP is known to inhibit glucosylceramide synthase (GCS), a key enzyme in sphingolipid biosynthesis. This inhibition leads to sphingolipid accumulation in lysosomes .
Method
In the study, cells were treated with d-threo-PDMP. The response of these cells to PDMP was observed, particularly the changes in lysosomal lipid accumulation .
Results
The application of d-threo-PDMP led to sphingolipid accumulation in lysosomes .
Endocrinology
Field
The application of d-threo-PDMP in endocrinology, specifically in the study of insulin signaling .
Application
d-threo-PDMP is used as an inhibitor of glucosylceramide synthase (GCS), a key enzyme in sphingolipid biosynthesis. This inhibition leads to a decrease in glycosphingolipids, which has been implicated in the alteration of hepatic glucose metabolism .
Method
In the study, HepG2 cells, an in vitro model of human hepatocyte, were exposed to perfluoro-octanoic acid (PFOA) and then treated with d-threo-PDMP. The effects on glycogen synthesis, glucose uptake and Glut-4 glucose transporter translocation were evaluated .
Results
Long term treatment with d-threo-PDMP was able to largely restore glycogen synthesis, glucose uptake and Glut-4 translocation upon insulin stimulation in HepG2 exposed to PFOA .
Immunology
Field
The application of d-threo-PDMP in immunology, specifically in the study of cell surface glycolipid antigen .
Application
d-threo-PDMP is known to inhibit glucosylceramide (GlcCer) synthetase, leading to a considerable decrease in the levels of GlcCer and lactosylceramide (LacCer). This reduction in the simple glycolipids led to encryption of the membrane antigen .
Method
In the study, B16 melanoma cells were incubated with d-threo-PDMP. The response of these cells to PDMP was observed, particularly the changes in the ability to bind a monoclonal antibody against the ganglioside .
Results
The application of d-threo-PDMP led to a great reduction in the ability of the cells to bind a monoclonal antibody against the ganglioside .
Nephrology
Field
The application of d-threo-PDMP in nephrology, specifically in the study of lipid metabolism and foam-cell formation .
Application
d-threo-PDMP is used as an inhibitor of glucosylceramide synthase (GCS), a key enzyme in sphingolipid biosynthesis. This inhibition leads to a decrease in glycosphingolipids, which has been implicated in the etiology of atherosclerosis .
Method
In the study, apolipoprotein E-deficient (apoE−/−) mice were fed a high-fat diet and treated with d-threo-PDMP. The effects of this drug on the size and detailed composition of atherosclerotic plaques were analyzed .
Results
Treatment with d-threo-PDMP led to smaller and less vulnerable atherosclerotic lesions .
Safety And Hazards
properties
IUPAC Name |
N-[(1R,2R)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38N2O3.ClH/c1-2-3-4-5-6-7-11-14-22(26)24-21(19-25-15-17-28-18-16-25)23(27)20-12-9-8-10-13-20;/h8-10,12-13,21,23,27H,2-7,11,14-19H2,1H3,(H,24,26);1H/t21-,23-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJHJOYQTSEKPK-BLDCTAJRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)NC(CN1CCOCC1)C(C2=CC=CC=C2)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC(=O)N[C@H](CN1CCOCC1)[C@@H](C2=CC=CC=C2)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H39ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401017468 | |
Record name | N-[(1R,2R)-1-Hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide;hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401017468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>64.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID46500380 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
d-threo-PDMP | |
CAS RN |
80938-69-8 | |
Record name | N-[(1R,2R)-1-Hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide;hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401017468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.